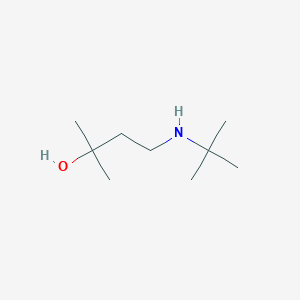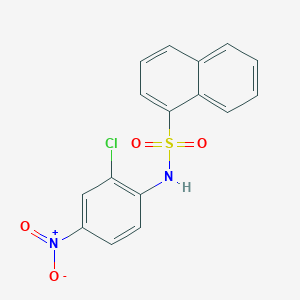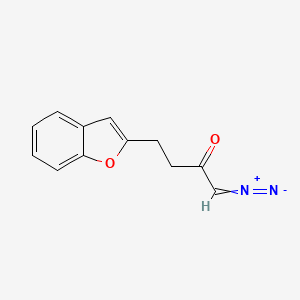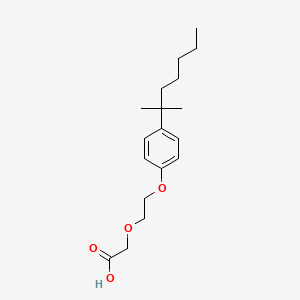![molecular formula C17H38Sn2 B14331640 [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) CAS No. 110214-01-2](/img/structure/B14331640.png)
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to an octane backbone with a prop-2-en-1-yl substituent. Organotin compounds are known for their applications in various fields, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) typically involves the reaction of an appropriate octane derivative with trimethyltin chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions using similar conditions as described above. The key factors in industrial synthesis include:
Purity of reagents: High-purity reagents are essential to ensure the quality of the final product.
Reaction control: Precise control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Organotin derivatives with different functional groups.
科学研究应用
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) has various applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved may include:
Coordination with proteins: Binding to thiol or amino groups in proteins, altering their structure and function.
Interaction with nucleic acids: Binding to DNA or RNA, potentially affecting gene expression and replication.
相似化合物的比较
Similar Compounds
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylsilane): Similar structure but with silicon instead of tin.
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylgermane): Similar structure but with germanium instead of tin.
Uniqueness
The uniqueness of [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) lies in its organotin moiety, which imparts specific chemical reactivity and potential biological activity. Compared to its silicon and germanium analogs, the tin compound may exhibit different coordination chemistry and biological interactions, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
110214-01-2 |
|---|---|
分子式 |
C17H38Sn2 |
分子量 |
479.9 g/mol |
IUPAC 名称 |
trimethyl-(2-prop-2-enyl-1-trimethylstannyloctyl)stannane |
InChI |
InChI=1S/C11H20.6CH3.2Sn/c1-4-6-7-8-10-11(3)9-5-2;;;;;;;;/h3,5,11H,2,4,6-10H2,1H3;6*1H3;; |
InChI 键 |
XAUOFUYDTACPSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CC=C)C([Sn](C)(C)C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

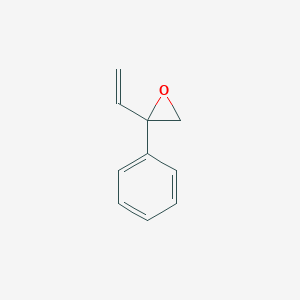
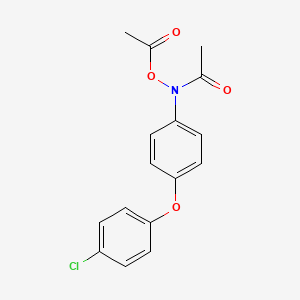
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)

![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)
